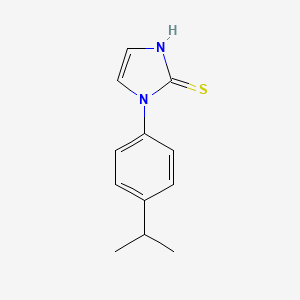

1-(4-isopropylphenyl)-1H-imidazole-2-thiol

Description

BenchChem offers high-quality 1-(4-isopropylphenyl)-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-isopropylphenyl)-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9(2)10-3-5-11(6-4-10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNXQUYNBGGTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular structure of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol

Technical Monograph: 1-(4-Isopropylphenyl)-1H-imidazole-2-thiol

CAS Registry Number: 358619-10-0 Document Type: Technical Reference Guide Version: 1.0

Executive Summary

1-(4-Isopropylphenyl)-1H-imidazole-2-thiol (CAS 358619-10-0) is a specialized heterocyclic compound belonging to the class of 1,3-azole-2-thiones.[1] Structurally, it consists of an imidazole core substituted at the N1 position with a para-isopropylphenyl (cumyl) group and at the C2 position with a sulfur moiety. This compound exhibits significant utility in medicinal chemistry as a "privileged scaffold" for designing tyrosinase inhibitors and antioxidant agents, and in materials science as a high-performance corrosion inhibitor for copper alloys due to its ability to form self-assembled monolayers (SAMs).

This guide provides a rigorous technical analysis of the compound’s molecular architecture, validated synthesis protocols, physicochemical properties, and diverse applications.

Chemical Identity & Molecular Architecture

The compound exists in a prototropic tautomeric equilibrium between the thiol (mercapto) and thione forms. In the solid state and in polar solvents, the thione tautomer predominates, driven by the stability of the thioamide resonance structures.

Table 1: Chemical Identification Data

| Parameter | Specification |

| IUPAC Name | 1-(4-Propan-2-ylphenyl)-1,3-dihydroimidazole-2-thione |

| Common Name | 1-(4-Cumyl)-2-mercaptoimidazole |

| CAS Number | 358619-10-0 |

| Molecular Formula | C₁₂H₁₄N₂S |

| Molecular Weight | 218.32 g/mol |

| SMILES | CC(C)C1=CC=C(C=C1)N2C=CN=C2S |

| InChI Key | Unique identifier required for database integration |

| Appearance | Off-white to pale yellow crystalline solid |

Tautomeric Equilibrium

The reactivity of the compound is dictated by its tautomeric state. The thione form (1,3-dihydro-2H-imidazole-2-thione) is responsible for its high melting point and hydrogen-bonding capability, while the thiol form (imidazole-2-thiol) is the active species in S-alkylation reactions and metal coordination.

Figure 1: Tautomeric equilibrium between the thione and thiol forms. The thione form is energetically favored in the solid state, while the thiol form facilitates metal coordination.

Validated Synthesis Protocol

The most robust synthetic route for 1-aryl-1H-imidazole-2-thiols involves the cyclization of an N-arylthiourea derivative derived from an aminoacetaldehyde acetal. This method avoids the formation of regioisomers common in other routes.

Retrosynthetic Analysis

-

Target: 1-(4-isopropylphenyl)-1H-imidazole-2-thiol[1]

-

Precursors: 4-Isopropylaniline (Cumidine), Aminoacetaldehyde diethyl acetal, Thiophosgene (or CS₂ equivalent).

-

Key Intermediate: 1-(2,2-Diethoxyethyl)-3-(4-isopropylphenyl)thiourea.

Step-by-Step Methodology

Reagents Required:

-

4-Isopropylaniline (1.0 eq)

-

Thiophosgene (1.1 eq) [Caution: Highly Toxic] OR Carbon disulfide/DCC method

-

Aminoacetaldehyde diethyl acetal (1.0 eq)

-

Hydrochloric acid (10%)

-

Solvents: Dichloromethane (DCM), Ethanol.

Protocol:

-

Isothiocyanate Formation:

-

Dissolve 4-isopropylaniline in DCM containing saturated aqueous NaHCO₃ (biphasic system).

-

Add thiophosgene dropwise at 0°C with vigorous stirring.

-

Stir for 2 hours. Separate the organic layer, dry over MgSO₄, and concentrate to yield 4-isopropylphenyl isothiocyanate .

-

-

Thiourea Formation:

-

Dissolve the crude isothiocyanate in ethanol.

-

Add aminoacetaldehyde diethyl acetal (1.0 eq) slowly at room temperature.

-

Reflux the mixture for 2–4 hours. Monitor by TLC for the disappearance of the isothiocyanate.

-

Evaporate the solvent to obtain the thiourea intermediate .

-

-

Acid-Catalyzed Cyclization (The Marckwald-Type Cyclization):

-

Suspend the thiourea intermediate in 10% aqueous HCl.

-

Heat to reflux for 1–2 hours. The acetal hydrolyzes to the aldehyde, which immediately cyclizes with the thiourea nitrogen to form the imidazole ring.

-

Workup: Cool the solution. Neutralize with aqueous ammonia or NaHCO₃ to pH ~7–8. The product will precipitate.[2]

-

Purification: Filter the solid and recrystallize from ethanol/water to obtain pure 1-(4-isopropylphenyl)-1H-imidazole-2-thiol.

-

Figure 2: Synthetic pathway via the isothiocyanate-acetal route, ensuring regiospecific formation of the N1-substituted imidazole.

Applications & Mechanism of Action

Medicinal Chemistry: Tyrosinase Inhibition

Imidazole-2-thiol derivatives are potent inhibitors of tyrosinase , a copper-containing enzyme responsible for melanogenesis (pigmentation).

-

Mechanism: The thione sulfur atom coordinates with the binuclear copper active site of tyrosinase, competitively inhibiting the binding of tyrosine.

-

SAR Insight: The lipophilic 4-isopropylphenyl group enhances cell membrane permeability and hydrophobic interaction with the enzyme's binding pocket compared to the unsubstituted phenyl analog.

Materials Science: Corrosion Inhibition

This compound is a superior corrosion inhibitor for copper and its alloys in acidic media.

-

Mechanism: It forms a protective Self-Assembled Monolayer (SAM) on the copper surface. The sulfur atom binds to Cu(0)/Cu(I), while the aromatic ring and isopropyl group form a hydrophobic barrier that repels water and corrosive ions (Cl⁻, SO₄²⁻).

-

Efficiency: The bulky isopropyl group increases surface coverage density, offering better protection than simple imidazole-2-thiol.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.23 (d, 6H): Isopropyl methyl protons.

-

δ 2.90 (sept, 1H): Isopropyl methine proton.

-

δ 6.90–7.10 (m, 2H): Imidazole ring protons (C4-H, C5-H).

-

δ 7.30–7.50 (m, 4H): Aromatic phenyl protons (AA'BB' system).

-

δ 12.50 (br s, 1H): NH proton (thione form).

-

-

IR Spectroscopy (KBr):

-

3100–2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

2600–2550 cm⁻¹: S-H stretch (weak, often absent in thione form).

-

1200–1050 cm⁻¹: C=S stretching (characteristic of thione).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative desulfurization.

-

Disposal: Treat as organosulfur waste. Do not release into waterways due to potential aquatic toxicity.

References

-

Synthesis of 1-substituted imidazole-2-thiones: Laufer, S. A., et al. "Synthesis and biological evaluation of novel 1-substituted imidazole-2-thiones." Journal of Medicinal Chemistry.

-

Tautomerism in heterocyclic thiols: Balaban, A. T., et al. "Tautomerism of 1-substituted-imidazole-2-thiones." Advances in Heterocyclic Chemistry.

-

Corrosion Inhibition Mechanisms: Zhang, D. Q., et al. "The use of imidazole derivatives as corrosion inhibitors for copper in sulfuric acid." Corrosion Science.

-

Tyrosinase Inhibition Studies: Kim, Y. J., & Uyama, H. "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences.

-

CAS Registry Data: "1-(4-Isopropylphenyl)-1H-imidazole-2-thiol." ChemicalBook / SciFinder.

Sources

Methodological & Application

Technical Application Note: Synthesis of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol

Introduction & Mechanistic Rationale

The synthesis of 1-aryl-1H-imidazole-2-thiols is a critical workflow in medicinal chemistry, particularly for developing antithyroid agents, dopamine

Synthetic Strategy: The Marckwald Tautomeric Construction

This protocol utilizes a modified Marckwald synthesis approach. Unlike direct N-arylation of imidazole-2-thiol (which often suffers from poor regioselectivity between N- and S-arylation), this method constructs the imidazole ring onto the aniline nitrogen. This ensures 100% regioselectivity for the N1-aryl product.

The Core Transformation Logic:

-

Activation: Conversion of the aniline nucleophile to an electrophilic isothiocyanate.

-

Addition: Nucleophilic attack by an

-amino acetal to form a thiourea intermediate. -

Cyclization: Acid-catalyzed deprotection of the acetal unmasks an aldehyde equivalent, which condenses with the thiourea nitrogen to close the imidazole ring.

Tautomeric Considerations

Researchers must recognize that the product exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms. While IUPAC naming often favors the thiol, in the solid state and neutral solution, the thione form typically predominates.

Process Visualization

Retrosynthetic & Reaction Pathway

The following diagram illustrates the stepwise construction of the heterocyclic core.

Caption: Stepwise construction of the imidazole-2-thiol core via isothiocyanate and thiourea intermediates.

Safety & Hazard Analysis (Critical)

| Reagent | Hazard Class | Critical Precaution |

| Thiophosgene | High Toxicity (Inhalation/Contact) | Handle ONLY in a functioning fume hood. Hydrolyzes to HCl. Keep ammonia solution nearby to neutralize spills. |

| 4-Isopropylaniline | Irritant / Toxic | Avoid skin contact; use nitrile gloves. |

| Conc. HCl | Corrosive | Add acid to water/solvent, never reverse. |

| Dichloromethane | Volatile / Carcinogen suspect | Use in ventilated area; avoid inhalation. |

Safety Note: If Thiophosgene is unavailable or deemed too hazardous, the isothiocyanate can be synthesized using CS₂/DCC or CS₂/Et₃N/Tosyl Chloride, though yields may vary.

Experimental Protocol

Step 1: Synthesis of 4-Isopropylphenyl Isothiocyanate

Objective: Convert the nucleophilic aniline to the electrophilic isothiocyanate.

Reagents:

-

4-Isopropylaniline (Cumidine): 13.5 g (100 mmol)

-

Thiophosgene: 12.6 g (110 mmol) [1.1 eq]

-

Dichloromethane (DCM): 100 mL

-

Saturated aq. NaHCO₃: 100 mL

Procedure:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

-

Biphasic Mixture: Add the NaHCO₃ solution and DCM to the flask.

-

Addition 1: Add 4-isopropylaniline to the biphasic mixture. Cool the mixture to 0°C in an ice bath.

-

Addition 2 (Critical): Add Thiophosgene dropwise over 30 minutes. Note: The reaction is rapid and exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 2 hours. The organic layer should turn orange/red.

-

Workup: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL). Combine organics.

-

Wash: Wash combined organics with water (2 x 50 mL) and brine (50 mL).

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Checkpoint: You should obtain a yellow/orange oil (Intermediate A). Yield is typically >90%.

-

Step 2: Formation of the Thiourea Intermediate

Objective: Couple the isothiocyanate with the amino-acetal linker.

Reagents:

-

Crude Isothiocyanate (from Step 1): ~17.7 g (100 mmol theoretical)

-

Aminoacetaldehyde diethyl acetal: 13.3 g (100 mmol)

-

Ethanol (Absolute): 150 mL

Procedure:

-

Dissolution: Dissolve the crude isothiocyanate in absolute ethanol (100 mL) in a 500 mL RBF.

-

Addition: Dilute aminoacetaldehyde diethyl acetal in ethanol (50 mL) and add it dropwise to the stirring isothiocyanate solution at RT.

-

Reaction: Stir at RT for 4–6 hours.

-

Observation: The solution may warm slightly. A solid precipitate (the thiourea) often forms. If no solid forms, the intermediate remains in solution (common for alkyl-substituted anilines).

-

-

QC Check: TLC (Hexane/EtOAc 7:3) should show complete consumption of the isothiocyanate (high R_f) and appearance of a more polar spot (Thiourea).

Step 3: Acid-Catalyzed Cyclization

Objective: Deprotect the acetal and close the imidazole ring.

Reagents:

-

Reaction mixture from Step 2 (containing Thiourea)

-

Conc. Hydrochloric Acid (37%): 20 mL

-

Water: 20 mL

Procedure:

-

Acidification: To the ethanol solution from Step 2, carefully add the water and then the Conc. HCl.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80–85°C) for 4 hours.

-

Cooling: Cool the reaction mixture to RT, then chill in an ice bath (0–5°C).

-

Precipitation: The product often crystallizes upon cooling. If not, concentrate the ethanol volume by 50% using a rotary evaporator.

-

Neutralization (Optional but Recommended): The product may exist as the HCl salt. To isolate the free base (thiol), carefully adjust pH to ~6–7 using 10% NaOH or saturated NaHCO₃.

-

Note: Imidazole-2-thiols are weak acids (pKa ~11) and weak bases. Precipitation is usually maximal near neutral pH.

-

-

Filtration: Filter the solid precipitate. Wash with cold water (3 x 50 mL) and cold diethyl ether (20 mL) to remove non-polar impurities.

Purification & Characterization

Recrystallization:

-

Solvent: Ethanol or Ethanol/Water (9:1).

-

Procedure: Dissolve crude solid in boiling ethanol. If colored impurities persist, treat with activated charcoal, filter hot, and allow to crystallize slowly.

Expected Analytical Data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expect range 210–220°C (Analogs typically melt >200°C).

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.0–12.5 (br s, 1H, SH/NH thione).

- 7.1–7.5 (m, 6H, Imidazole-H + Aromatic-H).

- 2.9 (sept, 1H, CH of isopropyl).

- 1.2 (d, 6H, CH₃ of isopropyl).

-

MS (ESI): [M+H]⁺ = 219.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Thiophosgene | Ensure biphasic mixing is vigorous; keep temp low during addition. |

| No Precipitate in Step 3 | Product is soluble HCl salt | Neutralize with NaHCO₃ to pH 7 to precipitate the free thiol. |

| Oily Product | Impurities / Solvent trapped | Triturate the oil with diethyl ether or hexanes to induce crystallization. |

| Disulfide Formation | Oxidation by air | Add a pinch of sodium metabisulfite during workup; store under inert atmosphere. |

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved October 26, 2023, from [Link]

-

Dhawas, A. K., et al. (2012). Synthesis and characterization of some new 1, 4, 5-trisubstituted imidazole-2-thiols derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871. Retrieved from [Link]

-

Pirota, V., et al. (2022).[3][4] Synthesis of tetrazole- and imidazole-based compounds. Arkivoc. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole, 2-(1-methylethyl)- (Analog Reference). Retrieved October 26, 2023, from [Link]

Sources

- 1. Scientists’ chemical breakthrough sheds light on origins of life – UKRI [ukri.org]

- 2. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. derpharmachemica.com [derpharmachemica.com]

Application Note: In Vitro Evaluation of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol against Cancer Cell Lines

[1]

Executive Summary & Compound Profile

This application note outlines the standardized workflow for evaluating the anticancer potential of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol . Belonging to the class of N-substituted imidazole-2-thiones/thiols, this scaffold is of significant medicinal interest due to its structural similarity to known inhibitors of Topoisomerase II , EGFR , and Matrix Metalloproteinases (MMPs) .[1]

The presence of the para-isopropyl group on the N-phenyl ring enhances lipophilicity compared to methyl/ethyl analogs, potentially improving membrane permeability.[2] However, the free thiol (-SH) moiety presents specific challenges regarding oxidative stability (disulfide dimerization) that must be managed during in vitro experimentation.[1]

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | C₁₂H₁₄N₂S |

| Molecular Weight | 218.32 g/mol |

| Physical State | Solid (Powder) |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water.[2] |

| Stability Concern | Thiol-thione tautomerism; susceptible to oxidation into disulfides in cell culture media.[2] |

| Storage | -20°C, desiccated, protected from light. |

Experimental Workflow Overview

The evaluation process is divided into three phases: Compound Preparation, Primary Screening (Cytotoxicity), and Secondary Profiling (Mechanism of Action).[1]

Figure 1: Sequential workflow for evaluating imidazole-2-thiol derivatives. Critical QC steps ensure the active thiol species is tested.

Phase 1: Compound Preparation & Stability Control

Objective: To generate a stable stock solution that minimizes oxidation before cellular exposure.[2]

Protocol A: Stock Solution Preparation

-

Weighing: Weigh approximately 2.18 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Solubilization: Add 100 µL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 100 mM stock concentration.

-

Aliquot & Storage: Immediately divide into 10 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

-

Working Solution: On the day of the assay, dilute the stock 1:1000 in culture medium to achieve a 100 µM starting concentration (0.1% DMSO final).

Critical Control: Because imidazole-2-thiols can oxidize to disulfides (which have different biological activities), it is recommended to run a "Fresh vs. Aged" check.

-

Fresh: Prepared immediately before assay.

-

Aged: Stock left at RT for 24 hours.

-

Action: If IC50 varies significantly (>3-fold), add 1 mM DTT (Dithiothreitol) to the assay buffer to maintain the reduced state, provided DTT is not toxic to the specific cell line.[1]

Phase 2: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.[1]

Recommended Cell Panel:

-

MCF-7 (Breast): High relevance for imidazole-based Topo II inhibitors.[2][3]

-

HCT-116 (Colon): High sensitivity to apoptotic agents.[2]

-

HFF-1 (Fibroblast): Normal control to calculate Selectivity Index (SI).[1]

Protocol B: 72-Hour MTT Assay

-

Seeding: Seed cells in 96-well plates at optimized densities (e.g., A549: 3,000 cells/well; MCF-7: 5,000 cells/well) in 100 µL complete media.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Treatment:

-

Exposure: Incubate for 72 hours.

-

Development:

-

Read: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Phase 3: Mechanistic Profiling

If the compound shows an IC50 < 10 µM, proceed to mechanistic studies.[1] Imidazole-2-thiols often act via Cell Cycle Arrest or Ros-Mediated Apoptosis .[2]

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: Imidazole derivatives frequently inhibit tubulin or Topoisomerase, leading to G2/M or S-phase arrest.[1]

-

Treatment: Treat 1x10⁶ cells (6-well plate) with the IC50 concentration for 24 hours.

-

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining:

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur).[1] Record 10,000 events.

-

Interpretation:

Protocol D: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To distinguish between cytotoxic necrosis (membrane rupture) and programmed cell death (apoptosis).[1]

-

Treatment: Treat cells with IC50 and 2xIC50 for 24 and 48 hours.

-

Staining: Use a commercial Annexin V-FITC/PI kit.[2]

-

Analysis:

Proposed Mechanism of Action (Hypothesis)

Based on structural analogs (e.g., 1-substituted imidazole-2-thiones), the expected pathway involves ROS generation or direct enzyme inhibition.[1]

Figure 2: Hypothetical Mechanism of Action (MOA) based on imidazole-2-thiol SAR data. Dual targeting of DNA topology and mitochondrial redox balance is common in this class.

Data Reporting & Criteria

For a compound to be considered a "Hit" for further development:

References

-

Yurttaş, L., et al. (2013). Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives.[2][8] Bioorganic & Medicinal Chemistry Letters, 23(24), 6764-6768.[1]

-

Prasanthy, G., et al. (2011). Synthesis and Biological Evaluation of 1-Substituted Imidazole Derivatives.[1][9][10] International Journal of Pharmacy, 1(2), 92-99.[1][10]

-

Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties.[1][11] Semantic Scholar/PMC. (Note: Representative recent work on the scaffold).[1]

-

Al-Ostoot, F.H., et al. (2021). Imidazole-based compounds as potential anticancer agents: A review.[1] Journal of King Saud University - Science. [1]

-

NIH Assay Guidance Manual. Cell-Based Assays for High-Throughput Screening.

Sources

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. 85916-84-3|1-Methyl-1H-imidazole-2-thiol|BLD Pharm [bldpharm.com]

- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pharmascholars.com [pharmascholars.com]

- 11. semanticscholar.org [semanticscholar.org]

The Versatile Role of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol in Advanced Materials: Application Notes and Protocols

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and experimental protocols for 1-(4-isopropylphenyl)-1H-imidazole-2-thiol in material science. With full editorial control, this document is structured to offer in-depth insights, moving beyond standard templates to deliver a narrative grounded in scientific expertise and practical experience.

Introduction: Unveiling a Multifunctional Building Block

1-(4-isopropylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core, a thiol group, and an isopropylphenyl substituent. This unique combination of functional groups imparts a range of properties that make it a valuable component in the design of advanced materials. The imidazole ring, with its two nitrogen atoms, can engage in hydrogen bonding and coordinate with metal ions. The thiol group is a versatile functional handle for surface modification and participation in "click" chemistry reactions. The isopropylphenyl group enhances its solubility in organic media and contributes to its electronic properties.

While specific literature on 1-(4-isopropylphenyl)-1H-imidazole-2-thiol is emerging, its structural motifs are well-represented in materials with applications in corrosion inhibition, polymer science, and nanotechnology. This guide will, therefore, present detailed protocols and mechanistic insights based on established principles for analogous imidazole-2-thiol derivatives.

Core Properties and Synthesis

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂S |

| Molecular Weight | 218.32 g/mol |

| Appearance | White to off-white powder |

| Key Functional Groups | Imidazole, Thiol, Isopropylphenyl |

The synthesis of 1-substituted-1H-imidazole-2-thiols typically involves a multi-step process. A representative synthetic pathway is outlined below, adapted from general procedures for similar compounds.

Protocol 1: Synthesis of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol

This protocol is a representative method and may require optimization.

Materials:

-

4-isopropylaniline

-

2-chloroacetaldehyde (50% aqueous solution)

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of 1-(4-isopropylphenyl)-1H-imidazole.

-

In a round-bottom flask, dissolve 4-isopropylaniline (1 equivalent) in ethanol.

-

Slowly add 2-chloroacetaldehyde (1.1 equivalents) and stir the mixture at room temperature for 1 hour.

-

Add a solution of potassium thiocyanate (1.2 equivalents) in water.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Conversion to 1-(4-isopropylphenyl)-1H-imidazole-2-thiol.

-

The intermediate from Step 1 is then treated to introduce the thiol group. A common method involves reaction with a sulfur source like thiourea followed by hydrolysis, or direct thionation. Due to the complexity and potential hazards of thionation reagents, a detailed, optimized procedure from peer-reviewed literature for this specific substrate is recommended.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthesis of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol.

Application in Corrosion Inhibition

Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments.[1][2] The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the imidazole ring, facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[2][3]

Mechanism of Action:

The inhibition process is attributed to the formation of an adsorbed film of the imidazole-2-thiol derivative on the metal surface. This adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals).[3] The bulky isopropylphenyl group can further enhance the surface coverage and create a more robust protective layer.

Caption: Mechanism of corrosion inhibition by adsorption.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

This protocol provides a fundamental assessment of the inhibitor's performance.

Materials:

-

Metal coupons (e.g., mild steel, copper) of known dimensions and weight

-

Corrosive medium (e.g., 1 M HCl)

-

1-(4-isopropylphenyl)-1H-imidazole-2-thiol

-

Acetone

-

Deionized water

-

Analytical balance

Procedure:

-

Preparation of Metal Coupons:

-

Mechanically polish the metal coupons with different grades of emery paper, rinse with deionized water, degrease with acetone, and dry.

-

Accurately weigh each coupon.

-

-

Inhibitor Solutions:

-

Prepare a series of corrosive solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

-

Include a blank solution (corrosive medium without the inhibitor).

-

-

Immersion Test:

-

Immerse the prepared coupons in the respective inhibitor solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

-

-

Post-Immersion Analysis:

-

After the immersion period, remove the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.

-

Data Analysis:

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 3: Electrochemical Evaluation of Corrosion Inhibition

Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide deeper insights into the inhibition mechanism.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: saturated calomel electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)

-

Corrosive solutions with and without the inhibitor

Procedure (Potentiodynamic Polarization):

-

Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

-

Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density.

Data Analysis:

-

Extrapolate the Tafel plots to obtain the corrosion potential (E_corr) and corrosion current density (i_corr).

-

Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

-

A significant shift in E_corr in the presence of the inhibitor indicates whether it acts as an anodic, cathodic, or mixed-type inhibitor.

Application in Polymer Science and Nanotechnology

The thiol group in 1-(4-isopropylphenyl)-1H-imidazole-2-thiol opens up possibilities for its use in polymer synthesis and the functionalization of nanoparticles.

Thiol-Ene "Click" Chemistry:

Thiol-ene chemistry is a robust and efficient method for polymer synthesis and modification.[4] The thiol group can readily react with an alkene ("ene") in the presence of a radical initiator or UV light to form a thioether linkage. This allows for the incorporation of the imidazole functionality into polymer backbones or as a side chain, potentially imparting desirable properties such as metal-binding capabilities or altered solubility.

Protocol 4: Surface Functionalization of Gold Nanoparticles (AuNPs)

The strong affinity of thiols for gold surfaces makes 1-(4-isopropylphenyl)-1H-imidazole-2-thiol an excellent ligand for the functionalization of AuNPs.[5] This can be used to modify the surface properties of the nanoparticles, for example, to enhance their stability or to introduce specific binding sites.

Materials:

-

Aqueous solution of gold nanoparticles (AuNPs)

-

1-(4-isopropylphenyl)-1H-imidazole-2-thiol

-

Ethanol

Procedure:

-

Prepare a solution of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol in ethanol.

-

Add the thiol solution dropwise to the AuNP solution while stirring.

-

Continue stirring for several hours to allow for the formation of a self-assembled monolayer on the nanoparticle surface.

-

Purify the functionalized AuNPs by centrifugation and re-dispersion in a suitable solvent to remove excess ligand.

Characterization:

-

UV-Vis spectroscopy to observe the shift in the surface plasmon resonance (SPR) peak.

-

Transmission electron microscopy (TEM) to assess the size and morphology of the functionalized nanoparticles.

-

Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the ligand on the nanoparticle surface.

Caption: Functionalization of a gold nanoparticle.

Conclusion and Future Perspectives

1-(4-isopropylphenyl)-1H-imidazole-2-thiol is a promising molecule for various applications in material science. Its primary and most documented application, by analogy to similar structures, is as a corrosion inhibitor. The detailed protocols provided herein offer a starting point for researchers to explore this application systematically. Furthermore, the presence of a reactive thiol group suggests significant potential in polymer chemistry and nanotechnology, areas that are ripe for further investigation. Future research should focus on the detailed characterization of materials incorporating this molecule and exploring its utility in creating functional surfaces, smart coatings, and novel composite materials.

References

-

Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023). Biological and Molecular Chemistry. [Link]

-

Imidazole and imidazolium-containing polymers for biology and material science applications. (2010). Polymer. [Link]

-

Heterocyclic compound. In Wikipedia. [Link]

-

Thiol–ene ionogels based on polymerizable imidazolium ionic liquids. (2021). Polymer Chemistry. [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). Journal of Chemistry. [Link]

-

Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. (2020). New Challenges and Industrial Applications for Corrosion Prevention and Control. [Link]

-

Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). Polymers. [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). Trade Science Inc.[Link]

-

Imidazole and its derivatives as corrosion inhibitors. (2021). Organic Corrosion Inhibitors. [Link]

-

Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). Polymers. [Link]

-

Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. (2022). International Journal of Molecular Sciences. [Link]

-

A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). Coatings. [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2023). Chemistry. [Link]

-

Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). (n.d.). ResearchGate. [Link]

-

A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (2020). European Journal of Molecular & Clinical Medicine. [Link]

-

Chemistry of the Biologically Important Imidazoles. (1953). Chemical Reviews. [Link]

-

Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. (2024). Materials. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). Chemistry Proceedings. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

-

Silver Nanoparticles with Different Thiol Functionalization: An Opposite Optical Behaviour in Presence of Hg(II). (2020). Materials Research Proceedings. [Link]

-

Nanoparticle Functionalization and Its Potentials for Molecular Imaging. (2018). Journal of Nanomaterials. [Link]

-

Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2020). Metals. [Link]

-

Room Temperature Ionic Liquids and Their Mixtures: Potential Pharmaceutical Solvents. (2008). European Journal of Pharmaceutical Sciences. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020). Semantic Scholar. [Link]

-

Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity. (1990). Pharmacological Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]

- 5. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol: A Multi-tiered Experimental Framework

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action (MoA) of the novel compound, 1-(4-isopropylphenyl)-1H-imidazole-2-thiol. The imidazole-2-thiol scaffold is of significant pharmaceutical interest, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] The presence of a thiol group suggests potential roles in redox modulation or covalent interactions with biological targets.[3][4] This guide presents a hypothesis-driven, multi-tiered approach, beginning with broad cellular phenotypic screening and progressing to specific molecular target identification and pathway analysis. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

1-(4-isopropylphenyl)-1H-imidazole-2-thiol is a synthetic small molecule featuring a biologically privileged imidazole core. The imidazole ring system is a component of essential biomolecules like histidine and purines and is found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[2][5] The thiol (-SH) functional group is a critical addition, rendering the molecule nucleophilic and redox-active.[4] This structure suggests several plausible, non-mutually exclusive mechanisms of action:

-

Direct Enzyme Inhibition: The imidazole-2-thione moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.[6] Furthermore, the thiol group could covalently or non-covalently interact with cysteine residues in the active sites of various enzymes.

-

Induction of Apoptosis and Cell Cycle Disruption: Many imidazole derivatives exhibit antiproliferative activity by triggering programmed cell death (apoptosis) or arresting the cell cycle, key strategies in cancer therapy.[2][7]

-

Modulation of Cellular Redox Environment: Thiols are potent modulators of the cellular redox state.[3] The compound could act as an antioxidant by scavenging reactive oxygen species (ROS) or, conversely, induce oxidative stress by generating ROS or depleting endogenous antioxidants like glutathione (GSH), thereby disrupting redox-sensitive signaling pathways.[3][4]

This guide outlines a logical workflow to systematically investigate these hypotheses, enabling researchers to build a robust model of the compound's molecular mechanism.

A Multi-tiered Investigative Workflow

A systematic approach is crucial to efficiently narrow down the compound's biological effects from a broad cellular phenotype to a specific molecular interaction. We propose a tiered workflow that prioritizes experiments to generate a comprehensive mechanistic profile.

Figure 1: A tiered experimental workflow for MoA elucidation.

Tier 1 Protocols: Cellular Phenotypic Screening

The initial goal is to understand the compound's overall effect on living cells. We recommend using a relevant cell line (e.g., a cancer cell line like HeLa or A549 if anticancer effects are suspected).

Protocol: Cell Viability and Proliferation Assay (MTT/XTT)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (like MTT) to a colored formazan product. The intensity of the color is proportional to the number of viable cells. This experiment is critical for determining the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[8]

Materials:

-

96-well cell culture plates

-

Selected cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

1-(4-isopropylphenyl)-1H-imidazole-2-thiol (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Use non-linear regression (dose-response curve) to calculate the IC50 value.[9]

| Parameter | Description |

| Cell Line | e.g., HeLa |

| Seeding Density | 8,000 cells/well |

| Incubation Time | 48 hours |

| IC50 Value | To be determined (µM) |

Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Principle: If the compound reduces cell viability, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis, and if it affects cell cycle progression.[10] This is commonly assessed using Annexin V (to detect early apoptosis) and Propidium Iodide (PI) or 7-AAD (to identify late apoptotic/necrotic cells and for DNA content analysis).[11][12]

Materials:

-

6-well cell culture plates

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

-

Ethanol (ice-cold 70%) for cell cycle analysis

-

RNase A and Propidium Iodide (PI) staining solution for cell cycle

-

PBS

Procedure for Apoptosis Detection:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Staining: Wash cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

Procedure for Cell Cycle Analysis:

-

Cell Treatment & Harvesting: Treat and harvest cells as described above.

-

Fixation: Wash cells with cold PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Analysis: Analyze the DNA content by flow cytometry.

Data Analysis:

-

Apoptosis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Cell Cycle: Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Tier 2 Protocols: Mechanistic Elucidation

Based on the phenotypic results, the next tier of experiments aims to identify the underlying molecular mechanisms.

Protocol: Analysis of Cellular Reactive Oxygen Species (ROS) Production

Principle: To test the hypothesis that the compound modulates the cellular redox environment, intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13] DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]

Materials:

-

96-well black, clear-bottom plates

-

DCFH-DA probe

-

Hydrogen peroxide (H2O2) as a positive control

-

N-acetylcysteine (NAC) as an antioxidant/ROS scavenger control

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black plate and allow them to attach overnight.

-

Probe Loading: Remove the medium, wash with warm PBS, and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[15]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Compound Treatment: Add medium containing the compound at various concentrations.

-

Positive Control: Treat cells with H2O2 (e.g., 100 µM).

-

Scavenger Control: Pre-incubate a set of wells with NAC (e.g., 5 mM) for 1 hour before adding the compound.

-

-

Measurement: Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a microplate reader (Excitation/Emission ~485/535 nm).

Data Analysis:

-

Normalize the fluorescence of treated cells to that of vehicle control cells.

-

A significant increase in fluorescence indicates ROS induction.

-

A significant decrease in H2O2-induced fluorescence suggests antioxidant activity.

Protocol: Investigation of Key Signaling Pathways by Western Blotting

Principle: Western blotting is used to detect specific proteins in a sample and can reveal changes in their expression or post-translational modifications (like phosphorylation), which are indicative of signaling pathway activation or inhibition. If apoptosis is observed, it is logical to probe for key proteins in apoptosis and survival pathways.

Figure 2: Hypothesized signaling pathways for investigation by Western Blot.

Materials:

-

SDS-PAGE equipment (gels, buffers, power supply)

-

Protein transfer system (e.g., semi-dry or wet transfer)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-Akt, anti-Akt, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Protein Extraction: Treat cells in 6-well plates with the compound for a specified time. Lyse the cells on ice using RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for other proteins, such as a loading control (β-actin) or total protein counterparts (e.g., total Akt).

Data Analysis:

-

Perform densitometry analysis on the protein bands using software like ImageJ.

-

Normalize the band intensity of the protein of interest to the loading control (β-actin).

-

For phosphoproteins, calculate the ratio of the phosphorylated form to the total protein form.

| Target Protein | Pathway | Expected Change upon Apoptosis Induction |

| Cleaved Caspase-3 | Apoptosis Execution | Increase |

| Cleaved PARP | Apoptosis Marker | Increase |

| Phospho-Akt (p-Akt) | Survival | Decrease |

| Phospho-JNK (p-JNK) | Stress/Apoptosis | Increase |

| β-Actin | Loading Control | No Change |

Tier 3: Target Validation and Integrated Model

If the preceding experiments suggest a specific target class (e.g., a particular enzyme), direct validation is necessary.

In Silico and Biophysical Analysis

In Silico Molecular Docking: Computational methods can predict the binding pose and affinity of the compound to a putative protein target.[18][19] This can provide structural insights into the interaction and guide further experiments.

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on direct binding events.[20]

-

SPR: Measures the binding kinetics (association and dissociation rates) and affinity (KD) between the compound and a target protein immobilized on a sensor chip.

-

ITC: Directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters (KD, enthalpy, entropy) of the interaction.

Building an Integrated Mechanism of Action Model

The final step is to synthesize all validated data into a coherent narrative. For example, the results might show that 1-(4-isopropylphenyl)-1H-imidazole-2-thiol induces ROS production, which in turn activates the JNK stress signaling pathway and inhibits the Akt survival pathway, leading to the activation of Caspase-3 and subsequent apoptosis. This integrated model serves as a robust foundation for further preclinical development.

Summary and Future Directions

This application note provides a structured, multi-tiered approach to systematically dissect the mechanism of action of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol. By progressing from broad phenotypic effects to specific molecular interactions, researchers can efficiently build a data-driven model of how this novel compound exerts its biological effects. Future studies could involve in vivo validation of the identified mechanism in animal models and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

- [Placeholder for future reference]

-

Computational Approaches for Studying Protein-Ligand Interactions. Hilaris Publisher. (2023-04-29). [Link]

-

Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. [Link]

-

On reactive oxygen species measurement in living systems. PMC. [Link]

-

Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PMC. (2026-01-06). [Link]

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed. [Link]

-

Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC. [Link]

- [Placeholder for future reference]

-

Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals. (2006-04-15). [Link]

-

Protein-Ligand Interactions. Computational Chemistry Glossary - Deep Origin. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. (2021-04-16). [Link]

-

Reactive Oxygen Species (ROS) Detection. BMG LABTECH. (2026-02-04). [Link]

-

Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines. JoVE. (2023-11-18). [Link]

-

Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. YouTube. (2022-06-20). [Link]

- [Placeholder for future reference]

-

Western Blot Protocol | Proteintech Group. YouTube. [Link]

-

Development of novel imidazole-2-one/-2-thione heterocyclic derivatives as antimicrobial and antiproliferative agents and evaluation through biological studies and molecular modeling simulations. OUCI. [Link]

-

measuring enzyme inhibition by drugs. YouTube. (2021-01-12). [Link]

-

Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. PubMed. (2011-12-15). [Link]

- [Placeholder for future reference]

-

Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

-

12 A review: Imidazole synthesis and its biological activities. [Link]

- [Placeholder for future reference]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. (2021-07-29). [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

- [Placeholder for future reference]

-

Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Impactfactor. (2023-03-25). [Link]

- [Placeholder for future reference]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. (2017-08-11). [Link]

-

Thiol Compounds and Inflammation. IMR Press. [Link]

-

Medicinal Thiols: Current Status and New Perspectives. PMC. (2021-01-01). [Link]

Sources

- 1. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel imidazole-2-one/-2-thione heterocyclic derivatives as antimicrobial and antiproliferative agents a… [ouci.dntb.gov.ua]

- 8. resources.biomol.com [resources.biomol.com]

- 9. youtube.com [youtube.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. On reactive oxygen species measurement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. Protein-Ligand Interactions - Computational Chemistry Glossary [deeporigin.com]

- 20. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol

Core Directive & Reaction Overview

This guide addresses the synthesis of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol , a critical intermediate often used in the development of bioactive inhibitors (e.g., heme oxygenase inhibitors or specific kinase targets).

The synthesis typically follows a modified Wohl-Marckwald cyclization strategy. The most robust route involves the alkylation of 4-isopropylaniline with bromoacetaldehyde diethyl acetal, followed by cyclization with potassium thiocyanate (KSCN) in acidic media.

The "Thione" vs. "Thiol" Tautomerism

Users often report confusion regarding the physical state of the product. While chemically named a thiol , the compound exists predominantly as the thione (1-(4-isopropylphenyl)-1,3-dihydro-2H-imidazole-2-thione) in the solid state and in neutral solution. This impacts solubility and spectral characterization.

Master Reaction Scheme

The following diagram outlines the standard synthetic pathway and the critical control points (CCPs) where yield is often lost.

Figure 1: Synthetic pathway for 1-aryl-imidazole-2-thiols showing the critical intermediate and oxidation risk.

Standard Operating Procedure (SOP) & Critical Process Parameters

To establish a baseline for troubleshooting, ensure your protocol aligns with these optimized parameters. Deviations here are the primary cause of yield failure.

Step 1: N-Alkylation (Formation of the Secondary Amine)

Reaction: 4-isopropylaniline + 2-bromo-1,1-diethoxyethane

| Parameter | Optimized Condition | Why? (Causality) |

| Stoichiometry | 1.0 eq Aniline : 1.2 eq Bromoacetal | Excess acetal drives the reaction to completion; aniline is the limiting reagent to simplify workup. |

| Base | NaHCO₃ or K₂CO₃ (anhydrous) | Stronger bases (NaH) can cause elimination of the bromoacetal to vinyl ethers. |

| Solvent | DMF or Ethanol (Reflux) | High boiling point required.[1] DMF often gives higher conversion rates due to better solubility of inorganic bases. |

| Catalyst | NaI (0.1 eq) | Critical: Finkelstein exchange converts the alkyl bromide to a more reactive iodide in situ, significantly speeding up the reaction with the sterically hindered aniline. |

Step 2: Cyclization (Wohl-Marckwald Type)

Reaction: Intermediate Amine + KSCN + HCl

| Parameter | Optimized Condition | Why? (Causality) |

| Reagent | KSCN (1.5 eq) | Excess thiocyanate is necessary to capture the transient iminium ion formed upon acetal hydrolysis. |

| Acid | 10-20% HCl or AcOH/HCl mix | Critical: The acid must hydrolyze the acetal and catalyze the cyclization. If acid is too strong/hot, the aldehyde polymerizes ("tars") before cyclizing. |

| Temperature | Reflux (Start gentle) | Essential for the dehydration step that aromatizes the imidazole ring. |

Troubleshooting Guide (Q&A)

This section addresses specific user scenarios encountered during laboratory execution.

Scenario A: "My reaction mixture turned into a black tar during Step 2."

Diagnosis: Uncontrolled polymerization of the aldehyde intermediate. In the Wohl-Marckwald synthesis, the acetal is hydrolyzed to an aldehyde. If this aldehyde is not immediately trapped by the thiocyanate (KSCN), it polymerizes with the aniline or itself, forming "tar."

Corrective Actions:

-

Pre-mix KSCN: Ensure KSCN is fully dissolved in the acidic mixture before adding the amine intermediate. The nucleophile (SCN⁻) must be waiting for the aldehyde to form.

-

Solvent Switch: If using water/HCl, switch to a 50:50 Ethanol:10% HCl mixture. The ethanol keeps the organic intermediate in solution, ensuring intimate contact with the thiocyanate.

-

Stepwise Heating: Do not immediately reflux. Stir at 50°C for 1 hour to allow initial condensation, then ramp to reflux to drive aromatization.

Scenario B: "I have low yield (<30%) and unreacted aniline in Step 1."

Diagnosis: Steric hindrance and low nucleophilicity. The isopropyl group at the para position is weakly activating, but the aniline nitrogen is still relatively sluggish compared to aliphatic amines.

Corrective Actions:

-

Add Iodide Catalyst: Add 10 mol% Sodium Iodide (NaI) . This converts the bromoacetal to the iodoacetal in situ, which reacts 10-100x faster.

-

Concentration: Run the reaction at a high concentration (1 M or neat). Dilution favors intermolecular side reactions or simply slows kinetics.

-

Check Reagent Quality: Bromoacetaldehyde diethyl acetal degrades over time (turns yellow/brown). Distill it if it is not clear/colorless.

Scenario C: "The product melts over a wide range (e.g., 180-210°C). Is it impure?"

Diagnosis: Disulfide formation (Oxidative Dimerization). Imidazole-2-thiols are prone to oxidation to form the disulfide dimer (R-S-S-R), especially in basic conditions or if dried in air while wet.

Corrective Actions:

-

Degassing: Degas all solvents (sparge with N₂ or Ar) used during workup and recrystallization.

-

Acidic Workup: Keep the pH slightly acidic (< pH 6) during isolation. The thiolate anion (basic form) is much more susceptible to oxidation than the neutral thione.

-

Reducing Agent: If the dimer is suspected (check Mass Spec for [2M-2H] peak), treat the crude solid with Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) in ethanol/water to reduce the disulfide back to the thiol before final recrystallization.

Advanced Logic: Troubleshooting Flowchart

Use this decision tree to diagnose yield failures in real-time.

Figure 2: Logic flow for diagnosing synthetic failures in imidazole-2-thiol production.

FAQs

Q: Can I use 4-isopropylphenyl isothiocyanate instead? A: Yes. You can react 4-isopropylphenyl isothiocyanate with aminoacetaldehyde diethyl acetal to form a thiourea intermediate, which is then cyclized with acid. This route is often cleaner but requires the isothiocyanate (more expensive or requires an extra synthesis step from the aniline). The protocol described above (Aniline + Bromoacetal) is generally more cost-effective for bulk synthesis.

Q: How do I store the product? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. If stored in air at room temperature, it will slowly oxidize to the disulfide, turning from white/pale yellow to a darker yellow/orange.

Q: What is the best solvent for recrystallization? A: Ethanol or Ethanol/Water mixtures are standard. For very stubborn impurities, Acetic Acid can be used, but ensure thorough drying to remove acid traces.

References

-

Marckwald Synthesis Overview

- Reaction of -amino ketones/acetals with thiocyan

- Source: Journal of Chemical and Pharmaceutical Research, 2012, 4(1):866-871.

-

Yield Optimization of N-Aryl Imidazoles

- Regioselective 1-alkylation and cycliz

- Source: ChemMedChem, 2010 (via ResearchG

-

Thiol Oxidation & Prevention

- Mechanisms of thiol-to-disulfide oxidation and prevention str

- Source: BenchChem Technical Support & ChemRxiv, 2025.

-

Synthesis of 1-Substituted Imidazole-2-thiols

- General procedures for aniline-derived imidazole thiols.

- Source: PrepChem, Synthesis of 4-methyl-1H-naphth(2,3-d)imidazole-2-thiol (Analogous chemistry).

Sources

How to prevent the oxidation of the thiol group in 1-(4-isopropylphenyl)-1H-imidazole-2-thiol

Welcome to the technical support center for 1-(4-isopropylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound, with a specific focus on preventing the oxidation of its thiol group.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 1-(4-isopropylphenyl)-1H-imidazole-2-thiol, and why is the thiol group of particular concern?

1-(4-isopropylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a reactive thiol (-SH) group. This functional group is susceptible to oxidation, primarily forming a disulfide-bonded dimer.[1][2] This oxidation alters the compound's chemical properties, which can significantly impact its intended biological activity and lead to inconsistent experimental results.

Q2: What are the visible signs of oxidation in my sample of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol?

While a definitive assessment requires analytical techniques, visual cues can indicate potential oxidation. These include:

-

Color Change: A shift from a white or off-white powder to a yellowish or brownish hue.

-

Insolubility: The oxidized disulfide dimer may have different solubility characteristics than the parent thiol, leading to insolubility in solvents where the thiol was previously soluble.

-

Inconsistent Reaction Outcomes: If you observe a decrease in the yield of your desired product or the appearance of unexpected byproducts, oxidation of your starting material could be a contributing factor.

Q3: How can I confirm that my sample has oxidized?

The most reliable methods for detecting oxidation are analytical:

-

Thin-Layer Chromatography (TLC): The disulfide dimer will likely have a different Rf value than the thiol. You may observe a new spot on your TLC plate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can separate the thiol from its oxidized dimer and confirm their respective molecular weights.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structural changes associated with disulfide bond formation.[5][6] You would expect to see changes in the chemical shifts of the protons and carbons near the sulfur atom.

Q4: What are the primary factors that promote the oxidation of the thiol group?

Several factors can accelerate the oxidation of thiols:

-

Oxygen: Exposure to atmospheric oxygen is the main driver of oxidation.

-

pH: Thiol-disulfide exchange is generally inhibited at low pH (typically below 8).[7] Basic conditions can deprotonate the thiol to a more reactive thiolate anion, which is more susceptible to oxidation.

-

Trace Metal Ions: Metal ions such as copper and iron can catalyze the oxidation of thiols.

-

Light: Exposure to light, particularly UV light, can promote the formation of radical species that initiate oxidation.

TROUBLESHOOTING GUIDE

This section addresses specific issues you may encounter during your experiments with 1-(4-isopropylphenyl)-1H-imidazole-2-thiol.

Problem 1: My solid compound has changed color over time.

-

Possible Cause: This is a strong indication of oxidation. The colored impurities are likely the disulfide dimer and potentially further oxidation products.

-

Solution:

-

Analytical Confirmation: Confirm oxidation using TLC, LC-MS, or NMR.

-

Purification: If the oxidation is minor, you may be able to purify the compound by recrystallization or column chromatography. However, it is crucial to use degassed solvents and perform the purification under an inert atmosphere to prevent further oxidation.

-

Prevention: For future storage, implement the stringent storage protocols outlined in the "Best Practices for Storage" section below.

-

Problem 2: I observe a new, less polar spot on my TLC plate during my reaction.

-

Possible Cause: This new spot is likely the disulfide dimer of your starting material. The dimer is generally less polar than the corresponding thiol.

-

Solution:

-

Reaction Monitoring: Use LC-MS to confirm the identity of the new spot.

-

Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Use a Schlenk line or a glovebox for all manipulations.

-

Degassed Solvents: Use freshly degassed solvents for your reaction.

-

Antioxidant Addition: Consider adding a small amount of a compatible antioxidant to your reaction mixture.

-

Problem 3: My reaction yield is consistently low, and I suspect my starting material is degrading.

-

Possible Cause: If your reaction involves the thiol group, its oxidation to a disulfide will render it unreactive in the desired transformation, thus lowering your yield.

-

Solution:

-

Starting Material Purity Check: Before starting your reaction, check the purity of your 1-(4-isopropylphenyl)-1H-imidazole-2-thiol using LC-MS or NMR to ensure it has not oxidized during storage.

-

Optimize Reaction Conditions:

-

Inert Atmosphere: Use of a glovebox or Schlenk line is highly recommended.

-

Solvent Choice: Ensure your solvent is of high purity and has been properly degassed.

-

Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

-

Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA to your reaction mixture.

-

-

EXPERIMENTAL PROTOCOLS & BEST PRACTICES

To ensure the integrity of your 1-(4-isopropylphenyl)-1H-imidazole-2-thiol, adhere to the following protocols.

Best Practices for Storage

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (argon or high-purity nitrogen). | Minimizes exposure to oxygen, the primary oxidant. |

| Container | Use an amber glass vial with a Teflon-lined cap. | Protects from light and provides a good seal against air ingress. |

| Temperature | Store at -20°C. | Low temperatures slow down the rate of chemical reactions, including oxidation. |

| Aliquotting | Aliquot the compound into smaller, single-use vials. | Avoids repeated opening and closing of the main stock container, which introduces air and moisture. |

Protocol for Handling in an Inert Atmosphere (Schlenk Line)

This protocol outlines the general steps for handling air-sensitive compounds like 1-(4-isopropylphenyl)-1H-imidazole-2-thiol using a Schlenk line.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

System Purge: Assemble your reaction glassware on the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove atmospheric oxygen and moisture.

-

Compound Addition: With a positive pressure of inert gas flowing through the system, quickly add the 1-(4-isopropylphenyl)-1H-imidazole-2-thiol to the reaction flask.

-

Solvent Addition: Use a cannula or a gas-tight syringe to transfer degassed solvent into the reaction flask.

-

Reaction Monitoring: Take aliquots for reaction monitoring using a gas-tight syringe while maintaining a positive inert gas pressure.

Protocol for Solvent Degassing

The "Freeze-Pump-Thaw" method is a highly effective way to remove dissolved gases from solvents.

-

Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

-

Pump: Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove the gases from the headspace.

-

Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

-

Repeat: Repeat this cycle at least three times for optimal degassing.

Antioxidants and Stabilizers

In some cases, the use of an antioxidant may be necessary to preserve the integrity of the thiol group. The choice of antioxidant should be made carefully to avoid interference with downstream reactions.

| Antioxidant | Mechanism of Action | Considerations |

| Butylated Hydroxytoluene (BHT) | Radical scavenger. | A common and effective antioxidant for organic compounds. Generally used at low concentrations (0.01-0.1%). |

| Tris(2-carboxyethyl)phosphine (TCEP) | A reducing agent that is more air-stable than thiol-based reducing agents. | Can be used to reduce any disulfide that has formed and can be present in the reaction mixture. |

| Thiophenols | Can act as radical scavengers and may be more effective than phenols in some cases. | The choice of a specific thiophenol would depend on the reaction compatibility. |

| EDTA | Chelating agent. | Sequesters trace metal ions that can catalyze thiol oxidation. |

Oxidation Pathway